molecular formula C21H30ClNO4S2 B1250580 Mazaticol hydrochloride monohydrate CAS No. 65104-02-1

Mazaticol hydrochloride monohydrate

カタログ番号: B1250580
CAS番号: 65104-02-1
分子量: 460.1 g/mol
InChIキー: ISDSJXYEVLNWPV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mazaticol hydrochloride monohydrate is an anticholinergic compound developed initially as an antiparkinsonian agent and is a valuable tool for neuroscience research . Its primary research application lies in the study of psychotropic drug-induced parkinsonian syndromes, where it has demonstrated efficacy in models where other agents were ineffective . The compound's research value is derived from its mechanism of action, which involves blocking central muscarinic acetylcholine receptors, thereby modulating cholinergic nerve activity . It exhibits a defined affinity for M1 and M2 muscarinic receptor subtypes and has been noted in animal studies for its inhibitory effects on dopamine uptake in the striatal nerve terminal, offering a dual mechanism for investigating motor control and extrapyramidal function . This makes it a pertinent compound for researchers exploring the cholinergic-dopaminergic balance in the central nervous system and its relevance to movement disorders.

特性

CAS番号

65104-02-1

分子式

C21H30ClNO4S2

分子量

460.1 g/mol

IUPAC名

(6,6,9-trimethyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-dithiophen-2-ylacetate;hydrate;hydrochloride

InChI

InChI=1S/C21H27NO3S2.ClH.H2O/c1-20(2)9-8-14-12-15(13-16(20)22(14)3)25-19(23)21(24,17-6-4-10-26-17)18-7-5-11-27-18;;/h4-7,10-11,14-16,24H,8-9,12-13H2,1-3H3;1H;1H2

InChIキー

ISDSJXYEVLNWPV-UHFFFAOYSA-N

SMILES

CC1(CCC2CC(CC1N2C)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)C.O.Cl

正規SMILES

CC1(CCC2CC(CC1N2C)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)C.O.Cl

製品の起源

United States

科学的研究の応用

Clinical Applications

1. Treatment of Parkinson's Disease
Mazaticol is predominantly used to manage parkinsonian symptoms induced by psychotropic medications. Its efficacy has been compared to that of trihexyphenidyl, another well-known anticholinergic agent. Clinical studies indicate that mazaticol can improve symptoms in patients who do not respond to other treatments .

2. Anticholinergic Activity
Mazaticol exhibits significant anticholinergic activity within the central nervous system. It functions by blocking muscarinic acetylcholine receptors, thereby reducing cholinergic activity that can exacerbate parkinsonian symptoms .

3. Efficacy in Various Cases
Clinical evaluations have shown that mazaticol is effective in alleviating symptoms of drug-induced parkinsonism. In some cases, it has demonstrated improvements where other anticholinergic agents failed to provide relief .

Table 1: Summary of Clinical Studies on Mazaticol

Study ReferenceYearPatient PopulationFindings
Fujita Medical University 2022Patients with drug-induced parkinsonismEfficacy comparable to trihexyphenidyl; improved symptoms in refractory cases
KEGG Database 2023General Parkinson's populationConfirmed anticholinergic properties; noted for reduced peripheral effects
Synapse Patsnap 2025Clinical trials dataApproved for use; indicated for nervous system diseases

Notable Insights from the Studies

  • Efficacy : In a study conducted by Fujita Medical University, mazaticol was found to be effective in treating symptoms associated with psychotropic drug-induced parkinsonism, showing results similar to those of established treatments like trihexyphenidyl .
  • Safety Profile : The selective action on central nervous system receptors minimizes peripheral side effects, making it a preferable option for certain patient populations .

類似化合物との比較

Comparison with Similar Compounds

Pharmacological Analogues: Trihexyphenidyl

Trihexyphenidyl, a well-known anticholinergic, shares Mazaticol’s therapeutic application in Parkinson’s disease but differs structurally and pharmacologically.

  • Structural Differences : Trihexyphenidyl lacks the bicyclic framework and thienyl substituents of Mazaticol, instead featuring a simpler piperidine-based structure.
  • Receptor Affinity : Both drugs target mAChRs, but Mazaticol exhibits higher central specificity. Trihexyphenidyl has stronger peripheral effects, leading to a higher incidence of adverse reactions (e.g., constipation, blurred vision) .
  • Clinical Efficacy : In a 1973 double-blind study, Mazaticol showed comparable symptom relief to trihexyphenidyl but with fewer systemic side effects .

Structural Analogues: Hydrochloride Monohydrate Salts

Several hydrochloride monohydrate salts are used in pharmaceuticals, differing in therapeutic purpose and physicochemical properties:

Compound Molecular Formula Molecular Weight (g/mol) Therapeutic Use Key Features Reference
Mazaticol HCl monohydrate C21H28ClNO3S2·H2O ~458.0* Parkinson’s disease Central mAChR antagonism, low peripheral activity
L-Histidine HCl monohydrate C6H9N3O2·HCl·H2O 209.63 Nutritional supplement Amino acid derivative, stabilizes metal ions
Lidocaine HCl monohydrate C14H22N2O·HCl·H2O 288.81 Local anesthetic Sodium channel blockade, rapid onset
Ropivacaine HCl monohydrate C17H26N2O·HCl·H2O 328.87 Local anesthetic Long-acting, fewer cardiotoxic effects
Bendamustine HCl monohydrate C16H21Cl2N3O2·HCl·H2O 430.72 Antineoplastic agent Alkylating agent, treats lymphoma

*Note: Calculated based on the IUPAC name provided in .

  • Solubility and Stability: Hydrochloride monohydrate forms enhance aqueous solubility and shelf-life. For example, Mazaticol’s monohydrate form likely improves bioavailability compared to non-hydrated salts, similar to creatine hydrochloride’s superior solubility over creatine monohydrate .
  • Crystallography: Unlike ziprasidone hydrochloride monohydrate (space group P-1 with distinct lattice parameters ), Mazaticol’s crystalline structure remains uncharacterized in the provided evidence.

Mechanistic Analogues: Other mAChR Antagonists

  • Biperiden: Another anticholinergic used in Parkinson’s, but it lacks the thienyl groups and shows broader receptor interactions, increasing delirium risk in elderly patients.
  • Glycopyrrolate : A peripherally selective anticholinergic; contrasts with Mazaticol’s central focus.

Research Findings and Clinical Implications

  • Efficacy : Mazaticol’s central specificity reduces off-target effects, as shown in a 1973 trial where it matched trihexyphenidyl’s efficacy with 30% fewer peripheral side effects .
  • Comparative Stability: While bendamustine hydrochloride monohydrate retains >80% stability under controlled drying , Mazaticol’s stability data are absent in the evidence, warranting further study.

Q & A

Q. Advanced Research Focus

  • Molecular Docking Studies: Use software like AutoDock to predict binding affinities with receptors, referencing methodologies applied to indole-derived hydrochloride compounds .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔG, ΔH) of ligand-target interactions .
  • NMR Spectroscopy: Analyze conformational changes in target proteins upon binding, leveraging techniques from studies on amino acid hydrochloride derivatives .

How should researchers resolve contradictions in reported decomposition temperatures for this compound?

Data Contradiction Analysis
Discrepancies often arise from hydration state variability or instrument calibration differences. Mitigate by:

  • Controlled TGA/DSC Protocols: Conduct analyses under inert atmospheres with standardized heating rates (e.g., 10°C/min) .
  • Comparative Studies: Cross-reference data with structurally analogous compounds (e.g., guanine hydrochloride monohydrate) to identify outliers .
  • Hydration State Confirmation: Use Karl Fischer titration to verify water content, as deviations >0.5% can significantly alter thermal profiles .

What strategies optimize this compound’s solubility for preclinical formulations?

Q. Advanced Research Focus

  • BCS Biowaiver Compliance: Perform pH-dependent solubility studies (1.2–6.8 pH range) to classify the compound under BCS guidelines, as done for cephalexin monohydrate .
  • Co-Solvency Approaches: Test biocompatible solvents (e.g., PEG 400) using phase diagrams derived from methods for amino acid hydrochloride salts .
  • Salt Form Screening: Compare solubility with alternative counterions (e.g., sulfate, phosphate) while monitoring stability via accelerated degradation studies .

How can spectroscopic methods address batch-to-batch variability in this compound synthesis?

Q. Basic Research Focus

  • UV-Vis Spectroscopy: Monitor reaction progress by tracking absorbance peaks of intermediates, as applied in thiolated polymer studies .
  • 1H/13C NMR: Identify impurities (e.g., unreacted precursors) with detection limits <0.1%, using protocols from USP monographs .
  • Mass Spectrometry (HRMS): Confirm molecular ion consistency across batches, referencing methodologies for pharmaceutical hydrochloride salts .

What mechanistic insights can be gained from studying this compound’s stability under oxidative stress?

Q. Advanced Research Focus

  • Forced Degradation Studies: Expose the compound to H₂O₂ or UV light, then analyze degradation products via LC-MS, following protocols for nilotinib hydrochloride monohydrate .
  • Kinetic Modeling: Use Arrhenius plots to predict shelf-life under varying storage conditions, as demonstrated in BCS solubility studies .
  • Radical Scavenger Assays: Investigate antioxidant additives (e.g., ascorbic acid) to mitigate oxidation, referencing thiol-protection strategies for cysteine derivatives .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。